molecular formula C14H20N6O B5687791 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

货号 B5687791
分子量: 288.35 g/mol
InChI 键: DTXZYIOHLFYVJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been found to target the spleen tyrosine kinase (SYK) pathway.

作用机制

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide exerts its pharmacological effects by inhibiting the activity of SYK, which is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. SYK is involved in the activation of B cell receptors (BCRs), T cell receptors (TCRs), and Fc receptors (FcRs), which are essential for the function of immune cells. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide binds to the ATP-binding pocket of SYK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the activation of B cells, T cells, and macrophages, which are involved in the pathogenesis of autoimmune diseases and cancer. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has also been found to suppress the production of inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, which are responsible for the inflammatory response in various diseases.

实验室实验的优点和局限性

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It has high potency and selectivity for SYK inhibition, which makes it an ideal tool for studying the SYK pathway. The compound has also been found to have good pharmacokinetic properties, which enables it to be administered orally or intravenously. However, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has not yet been tested in clinical trials, which limits its potential clinical applications.

未来方向

Several future directions can be explored for N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide. The compound can be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profile. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide can also be tested in clinical trials to evaluate its potential therapeutic applications in various diseases. Additionally, the compound can be used as a tool for studying the SYK pathway and its role in various diseases. Overall, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.

合成方法

The synthesis of N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are 2-ethyl-5-pyrimidinecarboxylic acid and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propylamine. These two compounds are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide. The purity of the compound is then verified using various analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and HPLC (high-performance liquid chromatography).

科学研究应用

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in inhibiting the SYK pathway, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines. N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide has been found to suppress the activation of B cells, T cells, and macrophages, which are involved in the pathogenesis of autoimmune diseases and cancer.

属性

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2-ethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-4-13-16-8-12(9-17-13)14(21)15-6-5-7-20-11(3)18-10(2)19-20/h8-9H,4-7H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZYIOHLFYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCCN2C(=NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。